Compound Description: SCH 351125 is a selective CCR5 antagonist with potent activity against RANTES binding (Ki = 2 nM) that exhibits subnanomolar activity in blocking viral entry and excellent antiviral potency versus various primary HIV-1 viral isolates. This compound demonstrates good oral bioavailability in rats, dogs, and monkeys. []
Relevance: Both SCH 351125 and the target compound, 3-methyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate, share a core structure of a 1,4'-bipiperidine scaffold with substitutions at the 1' and 4' positions. The variations in substituents contribute to their different biological activities. []
Compound Description: NESS 0327 is a highly selective cannabinoid antagonist with a much higher affinity for the CB1 receptor (Ki 350 ± 5 fM) compared to the CB2 receptor (Ki 21 ± 0.5 nM), demonstrating over 60,000-fold selectivity for CB1. []
Relevance: While NESS 0327 does not share a direct structural similarity to the target compound, 3-methyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate, both compounds belong to the broader category of N-piperidinyl containing compounds. This category encompasses a wide range of pharmacological activities depending on the specific substituents attached to the piperidine ring. []
(3-((1S,2S)-2-hydrocyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one, 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid, and (R)-ethyl 3-(2-methylbenzamido)-[1,4′-bipiperidine]-1′-carboxylate)
Compound Description: These three compounds are allosteric M1 muscarinic receptor agonists that exhibit high functional selectivity for the M1 receptor subtype. []
Relevance: The third compound, (R)-ethyl 3-(2-methylbenzamido)-[1,4′-bipiperidine]-1′-carboxylate), shares the 1,4'-bipiperidine core structure with the target compound, 3-methyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate. The difference in their substituents and the chirality at the 1' position likely contribute to their distinct pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.